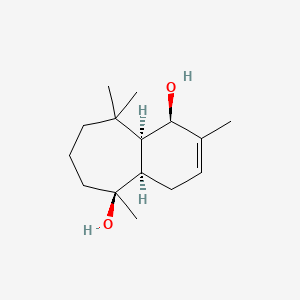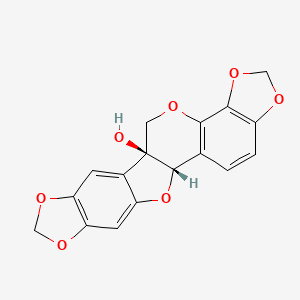
Fluorene-2-carboxaldehyde
Übersicht
Beschreibung
Fluorene-2-carboxaldehyde, also known as 2-Fluorenecarboxaldehyde or 9H-Fluorene-2-carboxaldehyde, is a chemical compound with the molecular formula C14H10O . It has a molecular weight of 194.2286 .
Synthesis Analysis
Fluorene-2-carboxaldehyde is commercially available and can be purchased from various chemical suppliers . The exact synthesis process is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of Fluorene-2-carboxaldehyde can be represented by the InChI string:InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 . This structure can be viewed as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis
While specific chemical reactions involving Fluorene-2-carboxaldehyde are not detailed in the available literature, it has been used in the preparation of 2-hydroxyl-methyl-fluorene .Physical And Chemical Properties Analysis
Fluorene-2-carboxaldehyde has a molecular weight of 194.23 g/mol . It has an XLogP3 value of 3.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It also has 1 rotatable bond .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Fluorene-2-carboxaldehyde: is utilized in organic synthesis, particularly in the preparation of 2-hydroxyl-methyl-fluorene . This compound serves as an intermediate for further chemical transformations, enabling the synthesis of complex organic molecules.
Material Science
Fluorene-2-carboxaldehyde contributes to material science by being a precursor in the synthesis of fluorene-based macrocycles and organic nanogrids . These structures are crucial for developing advanced materials with potential applications in electronics and nanotechnology.
Analytical Chemistry
In analytical chemistry, Fluorene-2-carboxaldehyde is involved in the development of chemical sensors . These sensors can detect specific substances with high sensitivity and selectivity, which is vital for environmental monitoring and diagnostics.
Environmental Science
This compound plays a role in environmental science by being part of the synthesis of fluoride chemosensors . These sensors are designed to detect fluoride ions in the environment, which is essential for monitoring water quality and preventing fluorosis.
Polymer Science
Fluorene-2-carboxaldehyde is used in polymer science to create fluorinated polymers . These polymers have diverse applications, including flexible electronics, energy storage, and optoelectronic devices due to their unique properties like low surface energy and high chemical resistance.
Nanotechnology
In the field of nanotechnology, Fluorene-2-carboxaldehyde is used to develop polymer theranostics . These are polymers designed for targeted drug delivery and imaging, which are crucial for advancing cancer treatment and diagnostics.
Wirkmechanismus
Target of Action
Fluorene-2-carboxaldehyde, also known as 2-Fluorenecarboxaldehyde , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
Fluorene-2-carboxaldehyde has been associated with the degradation of fluorene . The compound is involved in the initial attack on fluorene, yielding 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone . These intermediates then undergo further transformations in downstream biochemical pathways.
Result of Action
It is known that the compound plays a role in the degradation of fluorene . The specific molecular and cellular effects of this action are subjects of ongoing research.
Safety and Hazards
Fluorene-2-carboxaldehyde may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed . Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9H-fluorene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGEQSXFDKAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184168 | |
| Record name | 9H-fluorene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow powder; [Acros Organics MSDS] | |
| Record name | Fluorene-2-carboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Fluorene-2-carboxaldehyde | |
CAS RN |
30084-90-3 | |
| Record name | Fluorene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-fluorene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-FLUORENE-2-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QDR3MEU7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Fluorene-2-carboxaldehyde?
A: Fluorene-2-carboxaldehyde (C14H10O) is a polycyclic aromatic hydrocarbon derivative. Its structure consists of a fluorene moiety with an aldehyde group substituted at the 2-position. The molecule exhibits near planarity, with a dihedral angle of 4.4 (9) degrees between the fluorene ring system and the aldehyde group. []
Q2: How does the molecular structure of Fluorene-2-carboxaldehyde influence its crystal packing?
A: In the crystalline state, Fluorene-2-carboxaldehyde molecules engage in C-H...O interactions. The shortest C...O distance involves the bridging C9 atom of the fluorene ring and one of its hydrogen atoms, forming a cyclic dimer around a center of symmetry. []
Q3: Has Fluorene-2-carboxaldehyde been explored for biological applications?
A: Yes, Fluorene-2-carboxaldehyde has shown potential in developing theranostic agents for prostate cancer. Researchers have utilized it as a model drug linked to a hyperbranched polymer designed to target prostate-specific membrane antigen (PSMA). []
Q4: How is Fluorene-2-carboxaldehyde incorporated into the theranostic polymer, and what is the mechanism of drug release?
A: The drug is conjugated to the polymer via a hydrolyzable hydrazone linkage. This linkage demonstrates pH-sensitive degradation, with accelerated release observed at endosomal pH (pH = 5.5). This targeted release mechanism allows for efficient delivery of Fluorene-2-carboxaldehyde to cancer cells. []
Q5: Are there any studies on the electrochemical properties of Fluorene-2-carboxaldehyde and its derivatives?
A: Yes, Fluorene-2-carboxaldehyde has been investigated in the context of organic electronics. Researchers have studied the electrochemical properties of its derivatives, specifically β-ketoenamines and azomethines, to assess their potential applications in this field. []
Q6: What research has been conducted on the reduction of Fluorene-2-carboxaldehyde?
A: Comparative studies have explored the reduction of Fluorene-2-carboxaldehyde alongside other aromatic aldehydes like 2-naphthaldehyde and 9,9'-spirobi-(9H-fluorene)-2-carboxaldehyde in non-aqueous solvents. This research aims to understand the reactivity and reduction pathways of such compounds. []
Q7: What are the applications of Fluorene-2-carboxaldehyde in coordination chemistry?
A: Fluorene-2-carboxaldehyde serves as a precursor for synthesizing Schiff base ligands. These ligands can coordinate with metal ions like Silver(I), forming complexes with potential applications in various fields, including luminescent materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



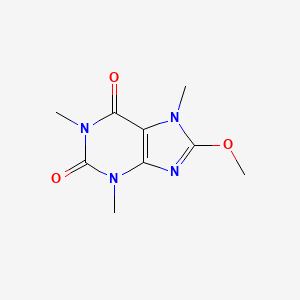

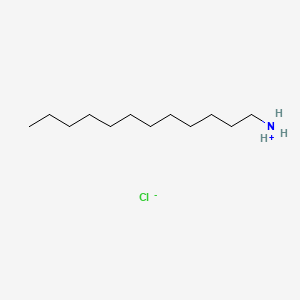
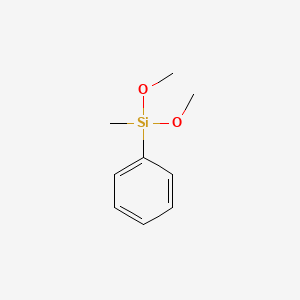
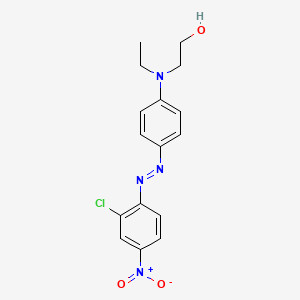
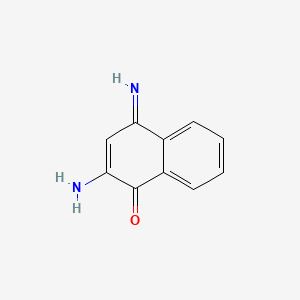
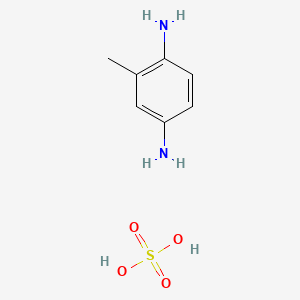
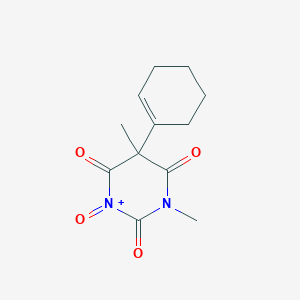

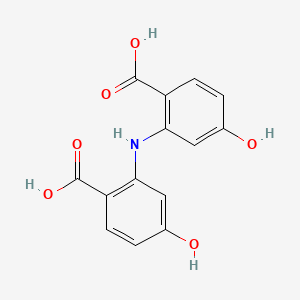
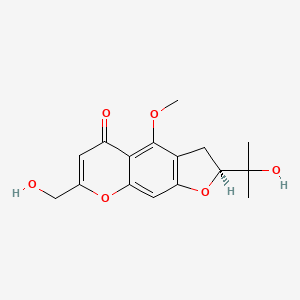
![[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl] acetate](/img/structure/B1198917.png)
